molecular formula C14H15N3O3S2 B2579457 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-3-carboxamide CAS No. 2034488-69-0

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-3-carboxamide

Cat. No.: B2579457
CAS No.: 2034488-69-0
M. Wt: 337.41
InChI Key: ZYNQLOMYQOLQCX-UHFFFAOYSA-N
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Description

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-3-carboxamide is a compound that brings together several interesting chemical functionalities. The core of the molecule consists of a benzo[c][1,2,5]thiadiazole ring with attached ethyl and thiophene groups, resulting in a molecule with significant stability and unique reactivity. These properties make it of considerable interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-3-carboxamide, you typically start with the core components: a benzo[c][1,2,5]thiadiazole derivative, an ethyl linker, and a thiophene moiety. The synthesis may involve:

  • Preparation of 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole

    • Reacting 3-methylbenzo[c][1,2,5]thiadiazole with oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to introduce the sulfone group.

  • Formation of Ethyl Linker

    • Alkylation reactions involving the prepared sulfone compound and ethyl halides under basic conditions to introduce the ethyl linker.

  • Coupling with Thiophene-3-Carboxamide

    • The final step involves coupling the intermediate compound with thiophene-3-carboxamide. This can be achieved through amide bond formation, commonly using coupling reagents such as HATU or EDCI in the presence of a base like DIPEA or TEA.

Industrial Production Methods

In an industrial setting, the production involves scalable and cost-effective methods. Continuous flow reactors may be employed for more efficient oxidation and coupling reactions. Optimizing reaction conditions for yield and purity, such as precise temperature control and catalyst loading, is critical for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo further oxidation, primarily on the thiophene ring, leading to sulfoxides and sulfones.

  • Reduction

    • Reduction reactions can target the sulfone group, converting it back to a sulfide under hydrogenation conditions.

  • Substitution

    • The amide and thiophene moieties provide sites for nucleophilic substitution, enabling functionalization with various groups.

Common Reagents and Conditions

  • Oxidation: : m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂).

  • Reduction: : Hydrogen gas (H₂) with palladium on carbon (Pd/C) or other hydrogenation catalysts.

  • Substitution: : Nucleophiles like amines or thiols under basic or acidic conditions depending on the desired transformation.

Major Products

  • Oxidation Products: : Thiophene sulfoxides or thiophene sulfones.

  • Reduction Products: : Thiophene sulfides.

  • Substitution Products: : Functionalized thiophene derivatives.

Scientific Research Applications

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-3-carboxamide finds extensive applications in:

Chemistry

  • Used as a building block in organic synthesis, providing a stable framework for further chemical transformations.

Biology

  • Potential use as a fluorescent probe due to its unique electronic properties. The compound’s fluorescence can be exploited in bioimaging to tag and visualize biological structures.

Medicine

  • Investigated for therapeutic purposes, especially in the realm of antitumor and antimicrobial agents. Its structure allows interaction with various biological targets, potentially leading to the development of new drugs.

Industry

  • Utilized in material science, specifically in the design and synthesis of novel polymers and organic electronic materials like organic light-emitting diodes (OLEDs).

Mechanism of Action

The compound exerts its effects through interactions at the molecular level, targeting specific proteins or receptors.

Molecular Targets and Pathways

  • Proteins: : It can bind to active sites of enzymes, modulating their activity.

  • Receptors: : The compound may interact with membrane receptors, influencing signal transduction pathways.

  • Pathways: : Altering key biochemical pathways, such as those involved in cell growth and apoptosis, showcases its potential in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-ethyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-3-carboxamide

  • N-(2-(3-methylbenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-3-carboxamide

Highlighting Uniqueness

The presence of the 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol moiety sets it apart, conferring distinct electronic properties that enhance its reactivity and functional applications in comparison to its analogs

Properties

IUPAC Name

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S2/c1-16-12-4-2-3-5-13(12)17(22(16,19)20)8-7-15-14(18)11-6-9-21-10-11/h2-6,9-10H,7-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNQLOMYQOLQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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